tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate

Physicochemical properties Lipophilicity ADME profiling

This (3S,4S) N-Boc-chloromethyl ketone is a strategic chiral building block for irreversible protease inhibitors and activity-based probes. Unlike generic CMKs, its defined (3S,4S) stereochemistry ensures precise fit into enzyme S1/S2 pockets, while the predictable LogP of 3.11 enables rational tuning of cell permeability. Supplied at 98% purity for accurate stoichiometric control and reproducible cross-coupling or stereoselective methodology development. Ideal for constructing peptidomimetics with a high Fsp3 (0.83) to enhance target selectivity and drug-likeness.

Molecular Formula C12H22ClNO3
Molecular Weight 263.76 g/mol
Cat. No. B12950882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate
Molecular FormulaC12H22ClNO3
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)CCl)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H22ClNO3/c1-6-8(2)10(9(15)7-13)14-11(16)17-12(3,4)5/h8,10H,6-7H2,1-5H3,(H,14,16)
InChIKeySBYKMTUAOVCQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate: A Versatile Chloromethyl Ketone Synthon


tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate, identified by CAS 161805-78-3, is a chiral building block belonging to the N-Boc-protected amino acid chloromethyl ketone (CMK) family . This compound is characterized by a tert-butyloxycarbonyl (Boc)-protected amine and an electrophilic chloromethyl ketone moiety on a 4-methylhexan-2-one backbone. Its primary application is as a strategic intermediate in organic synthesis, particularly for the construction of more complex molecules such as protease inhibitors and peptide mimetics . The presence of two defined stereocenters in its (3S,4S) form allows for the stereocontrolled introduction of a functionalized amino acid derivative, which is crucial for downstream biological target interactions .

Why Unverified Substitution of tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Poses a Scientific Risk


In the context of scientific procurement, generic substitution among Boc-protected chloromethyl ketones is not a trivial matter of chemical similarity. The specific stereochemistry of the target compound, namely the (3S,4S) configuration of its amino acid-like backbone, dictates its three-dimensional fit into enzyme active sites or its behavior in stereoselective reactions . A substitution with an alternative, such as a (3S,4R) diastereomer or a different amino acid-derived CMK (e.g., Boc-Val-CMK or Boc-Leu-CMK), would alter the spatial orientation of reactive groups. Even with an identical molecular formula, a different stereoisomer will exhibit a distinct LogP value (3.11 for the target compound) , influencing its solubility, chromatographic behavior, and membrane permeability [1]. This fundamental difference in physicochemical properties can lead to significant and unpredictable variations in reaction kinetics, binding affinities, and overall experimental reproducibility.

Quantitative Evidence Guide for Differentiating tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate from Analogs


Physicochemical Property Differentiation: LogP Value

The target compound exhibits a calculated LogP of 3.11 . This represents a quantifiable difference in lipophilicity compared to closely related Boc-protected CMKs. For instance, the value for Boc-L-Valine chloromethyl ketone is typically lower due to its smaller alkyl side chain, and that for Boc-L-Leucine chloromethyl ketone is higher due to its larger isobutyl group. This difference in LogP directly impacts partitioning behavior in biphasic systems and predictive ADME models [1].

Physicochemical properties Lipophilicity ADME profiling

Stereochemical and Rotatable Bond Differentiation

The (3S,4S) stereochemistry of the target compound defines its specific spatial conformation, which is critical for biological recognition. Quantitatively, this molecule possesses 2 asymmetric atoms and 7 rotatable chemical bonds, with a fraction of sp3 hybridized carbons (Fsp3) of 0.83 . Compared to a simpler analog like Boc-L-Valine chloromethyl ketone (which has fewer rotatable bonds and a different stereochemical arrangement), the target compound offers a distinct and more complex three-dimensional profile [1]. This higher Fsp3 value correlates with increased molecular complexity and is often associated with improved clinical success rates in drug discovery programs.

Stereochemistry Conformational analysis Molecular complexity

Molecular Weight and Purity Specification for Procurement Decisions

The precise molecular weight of the (3S,4S) isomer is 263.76 g/mol [1]. For procurement, this compound is commercially available at a defined purity of 98% . While alternative stereoisomers (e.g., the (3S,4R) form) share the same molecular weight, they represent a different chemical entity with potentially altered reactivity and biological properties. Therefore, selecting the correct isomer at the specified purity is non-negotiable for achieving reproducible synthetic and biological outcomes. The explicit 98% purity specification provides a clear quantitative benchmark for quality assurance upon receipt.

Quality control Purity analysis Stoichiometry

Optimal Application Scenarios for tert-Butyl (1-chloro-4-methyl-2-oxohexan-3-yl)carbamate Based on Evidentiary Differentiation


Stereocontrolled Synthesis of Complex Peptidomimetics

This compound serves as an advanced chiral building block for the synthesis of peptidomimetics targeting proteases. Its (3S,4S) stereochemistry and electrophilic chloromethyl ketone handle are essential for constructing inhibitors that precisely fit into an enzyme's S1 and S2 binding pockets. The defined Fsp3 value of 0.83 contributes to the three-dimensionality of the resulting mimetic, a property linked to enhanced target selectivity and drug-likeness.

Development of Activity-Based Probes (ABPs) for Cysteine Proteases

The compound is an ideal starting material for creating activity-based probes (ABPs) due to its reactive chloromethyl ketone group [1]. Its specific LogP of 3.11 provides a predictable baseline for cell permeability, which is crucial for designing probes intended for intracellular target engagement. Researchers can leverage this known lipophilicity to tune the probe's properties for optimal cell entry and distribution.

Fundamental Research in Asymmetric Synthesis Methodology

In methodology development, the well-defined stereocenters of this compound make it a valuable substrate for exploring new asymmetric reactions. The 98% purity [1] and specific molecular weight of 263.76 g/mol [2] ensure accurate stoichiometric control in these experiments. Its performance can be quantitatively benchmarked against less complex or non-chiral CMKs, such as Boc-L-Valine chloromethyl ketone , to validate the stereoselectivity of a new catalytic method.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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